4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 4-methoxy-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion. The reaction can be summarized as follows:
4-methoxy-1H-indazole+bis(pinacolato)diboronPd catalystthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The indazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: 4-methoxy-6-boronic acid-1H-indazole.
Reduction: Reduced derivatives of the indazole ring.
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner.
Scientific Research Applications
4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butyl)-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-methoxyphenylboronic acid
- 6-bromo-4-methoxy-1H-indazole
Uniqueness
4-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the presence of both the indazole ring and the boronic ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H19BN2O3 |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-11-10(8-16-17-11)12(7-9)18-5/h6-8H,1-5H3,(H,16,17) |
InChI Key |
VLGKQHUYWXLZGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)OC |
Origin of Product |
United States |
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